9-Bromoanthracene

Catalog No.
S749693
CAS No.
1564-64-3
M.F
C14H9Br
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromoanthracene

CAS Number

1564-64-3

Product Name

9-Bromoanthracene

IUPAC Name

9-bromoanthracene

Molecular Formula

C14H9Br

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H

InChI Key

ZIRVQSRSPDUEOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br

Synonyms

10-Bromoanthracene; 9-Anthracenyl bromide; 9-Anthracyl bromide; NSC 803

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br

The exact mass of the compound 9-Bromoanthracene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 803. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Bromoanthracene is a highly crystalline, meso-substituted polycyclic aromatic hydrocarbon that serves as a premier electrophilic building block in materials science and synthetic chemistry. By providing a precisely positioned, reactive bromine handle on the electron-rich anthracene core, it enables the modular construction of extended π-conjugated systems, fluorescent probes, and sterically demanding organometallic ligands. For industrial and academic procurement, its value lies in its optimal balance of bench stability and chemical reactivity, serving as the definitive precursor for Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and halogen-lithium exchange reactions essential for manufacturing modern organic light-emitting diode (OLED) materials and advanced organic semiconductors .

Attempting to substitute 9-bromoanthracene with closely related analogs introduces severe process inefficiencies and yield penalties. Unsubstituted anthracene cannot undergo direct, regioselective cross-coupling without prior functionalization. Down-selecting to 9-chloroanthracene results in a kinetically sluggish C-Cl bond that demands expensive, highly specialized palladium-ligand systems (such as bulky NHCs or Buchwald phosphines) and elevated temperatures to achieve conversion, driving up catalyst costs. Conversely, utilizing 9-iodoanthracene, while highly reactive, compromises process robustness due to its pronounced light sensitivity, thermal instability, and high propensity for unwanted homocoupling and deiodination during catalysis. Furthermore, employing 9,10-dibromoanthracene for mono-substitution applications inevitably leads to statistical mixtures of mono- and di-coupled products, severely complicating purification workflows .

Halogen-Lithium Exchange Kinetics and Yield

The synthesis of 9-anthryllithium, a critical intermediate for producing sterically shielded phosphorus ligands and complex OLED hosts, relies heavily on efficient halogen-metal exchange. 9-Bromoanthracene undergoes rapid and near-quantitative Br/Li exchange when treated with n-butyllithium at -78 °C, providing clean access to the lithiated species. In contrast, 9-chloroanthracene exhibits strong resistance to Cl/Li exchange under identical mild conditions, often requiring the use of the more hazardous and expensive tert-butyllithium or resulting in incomplete conversion and complex side-product mixtures [1].

Evidence DimensionHalogen-lithium exchange conversion efficiency
Target Compound Data>95% conversion to 9-anthryllithium using n-BuLi at -78 °C
Comparator Or Baseline9-Chloroanthracene (poor/incomplete conversion with n-BuLi)
Quantified DifferenceNear-quantitative yield vs. kinetically stalled reaction
Conditionsn-BuLi, THF, -78 °C

Ensures high-yield, reproducible generation of 9-anthryllithium without requiring highly pyrophoric t-BuLi or extended reaction times.

Cross-Coupling Catalyst Economy and Reactivity

In the construction of extended aryl-anthracene architectures, the choice of halogen profoundly impacts catalyst selection and process economics. 9-Bromoanthracene readily undergoes Suzuki-Miyaura cross-coupling using standard, cost-effective palladium sources (e.g., Pd(PPh3)4) at mild temperatures (60–80 °C) to deliver high yields of the coupled product. 9-Chloroanthracene, due to its significantly higher C-Cl bond dissociation energy, is largely inert under these standard conditions. Activating 9-chloroanthracene requires premium, sterically demanding ligands (such as XPhos or specialized NHCs) and higher thermal budgets (>100 °C), which substantially increases the cost per mole of the final synthesized material [1].

Evidence DimensionRequired catalyst system for efficient cross-coupling
Target Compound DataStandard Pd(PPh3)4 or Pd2(dba)3/PPh3 at 60-80 °C
Comparator Or Baseline9-Chloroanthracene (requires premium ligands like NHCs/Buchwald and >100 °C)
Quantified DifferenceElimination of premium ligand costs and lower energy requirements
ConditionsPd-catalyzed Suzuki-Miyaura arylation

Allows manufacturers to use standard, inexpensive catalyst systems for large-scale OLED precursor synthesis, directly reducing procurement and operational costs.

Precursor Stability and Homocoupling Resistance

While 9-iodoanthracene offers higher intrinsic reactivity toward oxidative addition, it suffers from severe practical drawbacks in industrial workflows. 9-Bromoanthracene provides an optimal balance, remaining highly bench-stable and resistant to light-induced degradation. During palladium-catalyzed cross-coupling, 9-iodoanthracene is highly susceptible to deleterious side reactions, including rapid deiodination and substantial homocoupling (yielding 9,9'-bianthracene), which drastically reduces the yield of the desired cross-coupled product. 9-Bromoanthracene suppresses these side pathways, ensuring that the mass balance is directed toward the target asymmetric molecule [1].

Evidence DimensionCross-coupling selectivity and precursor stability
Target Compound DataHigh bench stability; minimal homocoupling during cross-coupling
Comparator Or Baseline9-Iodoanthracene (light-sensitive; high propensity for deiodination and homocoupling)
Quantified DifferenceSignificant reduction in homocoupled byproducts and improved shelf-life
ConditionsBenchtop storage and standard Pd-catalyzed cross-coupling environments

Prevents costly yield losses due to precursor degradation and difficult-to-separate homocoupled impurities in downstream processing.

Regiocontrol in Asymmetric Anthracene Functionalization

The synthesis of advanced optoelectronic materials frequently requires asymmetric substitution at the 9 and 10 positions of the anthracene core (e.g., donor-acceptor fluorophores). Procuring 9-bromoanthracene establishes a definitive, mono-functionalized starting point, allowing for a high-yielding initial coupling followed by subsequent halogenation (e.g., iodination) at the 10-position. Attempting to use 9,10-dibromoanthracene for the initial mono-coupling results in a statistical distribution of unreacted starting material, the desired mono-coupled product, and the undesired di-coupled byproduct, capping the theoretical yield of the mono-adduct at approximately 50% and necessitating rigorous chromatographic separation[1].

Evidence DimensionMaximum theoretical yield of mono-coupled asymmetric intermediate
Target Compound Data~100% theoretical yield (definitive mono-substitution)
Comparator Or Baseline9,10-Dibromoanthracene (~50% statistical maximum for mono-coupling)
Quantified Difference~2x higher theoretical yield for mono-functionalization
ConditionsStoichiometric mono-cross-coupling reactions

Drastically improves the overall yield and simplifies the purification of asymmetric 9,10-disubstituted anthracene derivatives used in advanced display technologies.

Synthesis of Blue-Emitting OLED Host Materials

9-Bromoanthracene is the preferred starting material for synthesizing highly efficient, deep-blue emitting molecules (such as 9,10-diaryl or carbazole-anthracene derivatives) via sequential Suzuki coupling. Its balanced reactivity prevents the homocoupling issues seen with iodo-analogs and ensures high purity of the final emissive layer components [1].

Manufacturing of Sterically Shielded Phosphine Ligands

Due to its excellent halogen-lithium exchange kinetics compared to 9-chloroanthracene, 9-bromoanthracene is the optimal precursor for generating 9-anthryllithium. This intermediate is subsequently reacted with chlorophosphines to produce bulky, electron-rich ligands used in advanced transition-metal catalysis [2].

Production of Asymmetric Donor-Acceptor Fluorophores

For materials requiring different substituents at the 9 and 10 positions, 9-bromoanthracene allows for precise, stepwise functionalization (coupling at C9, followed by halogenation and a second coupling at C10), avoiding the statistical yield penalties and severe purification bottlenecks associated with using 9,10-dibromoanthracene [3].

XLogP3

5.2

LogP

5.37 (LogP)

UNII

4KA5657H57

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (33.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1564-64-3

Wikipedia

9-bromoanthracene

Dates

Last modified: 08-15-2023
Mishra et al. Large magnetic exchange coupling in rhombus-shaped nanographenes with zigzag periphery. Nature Chemistry, DOI: 10.1038/s41557-021-00678-2, published online 10 May 2021

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